Acetic acid, 2-benzimidazolylthio-, ethyl ester
Overview
Description
Acetic acid, 2-benzimidazolylthio-, ethyl ester is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which are structurally similar, have been found to interact with theH+/K+ ATPase enzyme . This enzyme plays a crucial role in gastric acid secretion, making it a potential target for anti-ulcer drugs .
Mode of Action
Benzimidazole derivatives are known to inhibit the h+/k+ atpase enzyme . This inhibition reduces gastric acid secretion, which can help in the treatment of conditions like peptic ulcers .
Biochemical Pathways
The inhibition of the h+/k+ atpase enzyme by benzimidazole derivatives can disrupt the normal functioning of the gastric proton pump . This disruption can lead to a decrease in gastric acid secretion, potentially affecting the overall digestive process .
Result of Action
Benzimidazole derivatives have been found to exhibit anti-ulcer activity . They can potentially reduce gastric acid secretion, thereby providing relief from conditions like peptic ulcers .
Biochemical Analysis
Biochemical Properties
Acetic acid, 2-benzimidazolylthio-, ethyl ester plays a significant role in biochemical reactions. It interacts with enzymes such as H+/K+ ATPase, which is crucial for gastric acid secretion. The compound’s interaction with this enzyme suggests its potential as an anti-ulcer agent
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with H+/K+ ATPase can lead to reduced gastric acid secretion, which is beneficial in treating ulcers . The compound may also impact other cellular functions, such as ion transport and cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits the activity of H+/K+ ATPase by binding to its active site, thereby reducing gastric acid secretion This inhibition is crucial for its potential therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce gastric acid secretion effectively, while higher doses may lead to toxic or adverse effects Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding its metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its therapeutic effects and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use.
Properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSMSYMMHOSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202648 | |
Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-62-9 | |
Record name | Ethyl 2-(1H-benzimidazol-2-ylthio)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5429-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-benzimidazolylthio-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(1H-benzimidazol-2-ylthio)acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FUL7Q999 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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